Des-tyr1-leucine enkephalinamide acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-tyr1-leucine enkephalinamide acetate salt is a synthetic peptide derivative of the naturally occurring enkephalins, which are opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is specifically designed to study the effects and mechanisms of enkephalins in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des-tyr1-leucine enkephalinamide acetate salt involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Des-tyr1-leucine enkephalinamide acetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue to its original state.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptides with modified amino acid sequences.
Scientific Research Applications
Des-tyr1-leucine enkephalinamide acetate salt is widely used in scientific research due to its ability to mimic the effects of natural enkephalins. Its applications include:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating the role of enkephalins in pain modulation, immune response, and other physiological processes.
Medicine: Exploring potential therapeutic applications for pain management and other conditions.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mechanism of Action
Des-tyr1-leucine enkephalinamide acetate salt exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and other physiological responses. The interaction with lipid membranes also plays a role in its mechanism of action .
Comparison with Similar Compounds
Des-tyr1-leucine enkephalinamide acetate salt is unique due to its specific structure and modifications. Similar compounds include:
Des-tyr1-leucine enkephalin acetate salt: Another derivative with similar properties but different modifications.
Des-tyr1, D-Ala2, D-Leu5-enkephalin acetate salt: A modified enkephalin with different amino acid substitutions.
These compounds share similar mechanisms of action but differ in their specific amino acid sequences and modifications, leading to variations in their biological effects and applications.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4.C2H4O2/c1-12(2)8-14(18(21)27)24-19(28)15(9-13-6-4-3-5-7-13)23-17(26)11-22-16(25)10-20;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,27)(H,22,25)(H,23,26)(H,24,28);1H3,(H,3,4)/t14-,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXJRSFBIBQNG-YYLIZZNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746630 |
Source
|
Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-57-5 |
Source
|
Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.